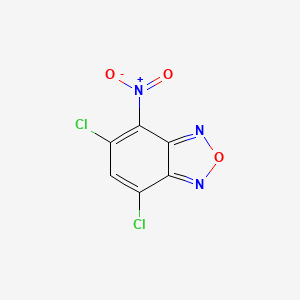

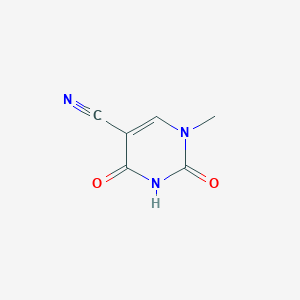

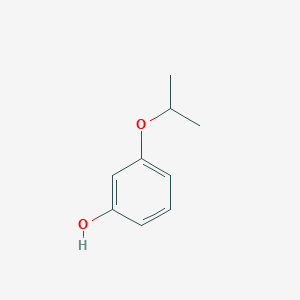

![molecular formula C6H5N3O B1296967 3H-咪唑并[4,5-b]吡啶,4-氧化物 CAS No. 6863-46-3](/img/structure/B1296967.png)

3H-咪唑并[4,5-b]吡啶,4-氧化物

描述

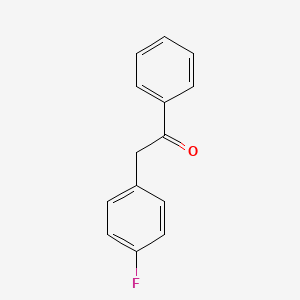

3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with the molecular formula C6H5N3O . It is a derivative of imidazopyridine, which is a class of compounds known to have various biological activities .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The synthesis of these compounds involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .Molecular Structure Analysis

The molecular structure of 3H-Imidazo[4,5-b]pyridine, 4-oxide has been analyzed using X-ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

3H-Imidazo[4,5-b]pyridine, 4-oxide and its derivatives have been synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis

3H-Imidazo[4,5-b]pyridine, 4-oxide has a molecular weight of 135.12 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 135.043261791 g/mol. It has a topological polar surface area of 50.9 Ų .科学研究应用

化学合成和抗代谢物

研究表明,3H-咪唑并[4,5-b]吡啶,4-氧化物可以通过化学合成来产生潜在的抗代谢物。例如,Itoh 等人(1982 年)证明了氯原子区域选择性地引入咪唑并[4,5-b]吡啶核,导致 7-氯衍生物优先形成。然后将这些衍生物用于制备氯咪唑并[4,5-b]吡啶核苷,这是 1-脱氮腺苷的关键前体,表明其在抗代谢物合成中的潜力 (Itoh、Ono、Sugawara 和 Mizuno,1982 年).

分子结构和振动光谱

Lorenc 等人(2008 年)对包括 3H-咪唑并[4,5-b]吡啶在内的各种咪唑并[4,5-b]吡啶衍生物的分子结构、振动能级和势能分布进行了研究。他们利用密度泛函理论和 X 射线数据来了解这些化合物的分子构型。他们的研究有助于更深入地了解 3H-咪唑并[4,5-b]吡啶衍生物的结构和振动特性 (Lorenc、Dymińska、Talik、Hanuza、Ma̧czka、Waśkowska 和 Macalik,2008 年).

晶体结构分析

Hjouji 等人(2016 年)分析了 3H-咪唑并[4,5-b]吡啶衍生物,即 2-(6-溴-2-苯基-3H-咪唑并[4,5-b]吡啶-3-基)乙酸乙酯的晶体结构。他们发现了不对称单元中酯取代基构象的变化,有助于了解这些化合物的晶体学 (Hjouji、Mague、Rodi、Ouzidan 和 Essassi,2016 年).

作用机制

Target of Action

3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with a structural resemblance to purines, which has prompted investigations into its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound’s primary targets include the GABA A receptor, where it acts as a positive allosteric modulator . It also targets IKK-ɛ and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, its interaction with the GABA A receptor enhances the receptor’s activity . When it targets IKK-ɛ and TBK1, it leads to the activation of NF-kappaB through phosphorylation . This results in the transcription of genes involved in immune and inflammatory responses .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cells . For instance, it affects the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses . The activation of this pathway can lead to the transcription of genes involved in these responses .

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

The result of the compound’s action at the molecular and cellular level is the modulation of the activity of its targets, leading to changes in cellular function . For instance, its action on the GABA A receptor can lead to enhanced neuronal inhibition . Its action on IKK-ɛ and TBK1 can lead to the activation of NF-kappaB and the transcription of genes involved in immune and inflammatory responses .

Action Environment

The action of 3H-Imidazo[4,5-b]pyridine, 4-oxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, as they may compete for the same targets or affect the same pathways

未来方向

The future directions of research on 3H-Imidazo[4,5-b]pyridine, 4-oxide could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, the exploration of other biological activities of this compound could also be a potential area of future research.

属性

IUPAC Name |

4-hydroxyimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMGQFLUKHNBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342826 | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6863-46-3 | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。